molecular formula C2H6S2 B042307 Dimethyl Disulfide-d6 CAS No. 7282-94-2

Dimethyl Disulfide-d6

Cat. No.: B042307
CAS No.: 7282-94-2
M. Wt: 100.24 g/mol
InChI Key: WQOXQRCZOLPYPM-WFGJKAKNSA-N
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Description

Methyl-d6 disulfide, also known as dimethyl-d6 disulfide, is a deuterated compound with the chemical formula (CD3)2S2. It is a stable isotope-labeled compound where the hydrogen atoms in dimethyl disulfide are replaced with deuterium. This compound is primarily used in scientific research, particularly in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl-d6 disulfide can be synthesized through the reaction of deuterated methyl iodide (CD3I) with sodium disulfide (Na2S2) under controlled conditions. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of methyl-d6 disulfide involves the use of deuterated methanol (CD3OH) and sulfur sources in the presence of catalysts such as aluminum γ-oxide. The reaction conditions, including temperature and contact time, are optimized to achieve high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl-d6 disulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracetic acid.

    Chlorinating Agents: Chlorine gas, sulfuryl chloride.

    Catalysts: Aluminum γ-oxide for industrial synthesis.

Major Products

    Oxidation Products: Methyl methanethiosulfinate.

    Chlorination Products: Methanesulfenyl chloride, methanesulfinyl chloride, methanesulfonyl chloride.

Scientific Research Applications

Methyl-d6 disulfide is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of methyl-d6 disulfide involves its ability to undergo various chemical transformations due to the presence of the disulfide bond. This bond can be cleaved and reformed under different conditions, allowing the compound to participate in redox reactions and disulfide exchange processes. These reactions are crucial in biological systems where disulfide bonds play a role in protein folding and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl-d6 disulfide is unique due to its deuterium labeling, which provides distinct advantages in spectroscopic studies. The presence of deuterium atoms results in different spectral properties compared to non-deuterated compounds, making it a valuable tool in analytical chemistry and research .

Properties

CAS No.

7282-94-2

Molecular Formula

C2H6S2

Molecular Weight

100.24 g/mol

IUPAC Name

trideuterio-(trideuteriomethyldisulfanyl)methane

InChI

InChI=1S/C2H6S2/c1-3-4-2/h1-2H3/i1D3,2D3

InChI Key

WQOXQRCZOLPYPM-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])SSC([2H])([2H])[2H]

SMILES

CSSC

Canonical SMILES

CSSC

Pictograms

Flammable; Irritant; Environmental Hazard

Synonyms

(Methyldithio)methane-d6;  2,3-Dithiabutane-d6;  DMDS-d6;  Dimethyl Disulfide-d6;  Dimethyl Disulphide-d6;  Dithioether-d6;  NSC 9370-d6;  Paladin-d6;  Sulfa-Hitech-d6

Origin of Product

United States

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